Linalool - d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

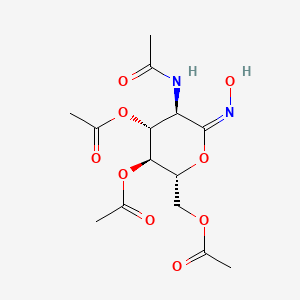

Linalool - d5 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent with a hint of spiciness. The deuterated form, this compound, is used primarily in scientific research to study the metabolic pathways and mechanisms of action of linalool due to its stability and traceability in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linalool - d5 involves the deuteration of linalool. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature ranging from 25°C to 50°C and under atmospheric pressure. The reaction time can vary from a few hours to several days, depending on the desired level of deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Linalool - d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form linalool oxide, linalool hydroperoxide, and other oxygenated derivatives.

Reduction: Reduction of this compound can yield dihydrolinalool.

Substitution: Halogenation reactions can replace the hydroxyl group with halogens to form compounds like linalyl chloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Linalool oxide, linalool hydroperoxide.

Reduction: Dihydrolinalool.

Substitution: Linalyl chloride, linalyl bromide.

Scientific Research Applications

Linalool - d5 is extensively used in scientific research due to its stability and traceability. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of linalool metabolism.

Biology: Employed in studies to investigate the biological effects of linalool, including its antimicrobial and anti-inflammatory properties.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of linalool in the body.

Industry: Applied in the fragrance and flavor industry to study the stability and degradation of linalool in various products.

Mechanism of Action

Linalool - d5 exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their fluidity and permeability. This interaction can disrupt the function of membrane-bound proteins and enzymes, leading to antimicrobial and anti-inflammatory effects. This compound also modulates the activity of neurotransmitters, contributing to its calming and anxiolytic properties.

Comparison with Similar Compounds

Linalool - d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in analytical studies. Similar compounds include:

Linalool: The non-deuterated form, widely used in fragrances and flavors.

Linalyl acetate: An ester of linalool, known for its pleasant floral scent.

Geraniol: Another terpene alcohol with a similar structure and scent profile.

This compound stands out due to its use in scientific research, providing valuable insights into the metabolism and mechanisms of action of linalool.

Properties

CAS No. |

159592-39-9 |

|---|---|

Molecular Formula |

C10H13D5O |

Molecular Weight |

159.28 |

Purity |

95% min. |

Synonyms |

Linalool - d5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.